5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
Descripción
The compound 5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a pyrazine-oxadiazole core fused to a dihydropyridinone scaffold. The pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) is linked to the 1,2,4-oxadiazole moiety, a five-membered heterocycle containing one oxygen and two nitrogen atoms. The dihydropyridinone component is substituted with a benzyl group bearing a trifluoromethyl (-CF₃) group at the ortho position.
Propiedades
IUPAC Name |
5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2/c20-19(21,22)14-4-2-1-3-12(14)10-27-11-13(5-6-16(27)28)18-25-17(26-29-18)15-9-23-7-8-24-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZHNWZMCMBDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally analogous 1,2,4-oxadiazole derivatives documented in recent literature. Key differences in substituents, molecular weight, and functional groups are highlighted below.
Table 1: Structural and Physicochemical Comparisons
*Molecular weight calculated based on formula.
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 2-(trifluoromethyl)benzyl group confers higher lipophilicity (logP ~3.5 estimated) compared to the methoxy-substituted analog (logP ~2.1) . This aligns with the -CF₃ group’s known role in improving membrane permeability. The difluoromethoxy group in the chloropyridinyl derivative balances hydrophobicity and metabolic resistance, whereas the trifluoromethyl group may offer stronger electron-withdrawing effects.
In contrast, pyrimidinone derivatives (e.g., 4a–k) introduce hydrogen-bonding motifs, which could improve solubility but reduce CNS penetration. Thienopyrimidine-oxadiazole hybrids exhibit extended conjugation, likely improving binding affinity in kinase targets but increasing molecular weight (>450 g/mol).
Synthetic Accessibility :
- The target compound’s synthesis likely involves cycloaddition or coupling strategies similar to those in (e.g., TMSCl-mediated three-component reactions for oxadiazole formation) . However, the trifluoromethylbenzyl substitution may require specialized reagents (e.g., trifluoromethylphenyl boronic acids).
Biological Implications :
- While biological data for the target compound are unavailable, analogs with chlorophenyl or difluorobenzyl groups (e.g., ) show activity in kinase inhibition assays. The pyrazine-oxadiazole core may target purine-binding enzymes (e.g., PARP or PDE inhibitors).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
